molecular formula C7H9NO B8730903 4-Ethyl-1H-pyrrole-2-carbaldehyde

4-Ethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B8730903
M. Wt: 123.15 g/mol
InChI Key: MDFRGUIAJMMLHO-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyrrole core substituted with an ethyl group at the 4-position and an aldehyde functional group at the 2-position. Pyrrole derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems and versatile reactivity.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

4-ethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-2-6-3-7(5-9)8-4-6/h3-5,8H,2H2,1H3

InChI Key

MDFRGUIAJMMLHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Structural and Electronic Features

Compound Substituent (Position) Electronic Nature Key Structural Features (X-ray)
4-Ethyl-1H-pyrrole-2-carbaldehyde Ethyl (C4) Electron-donating Not reported in evidence
4-Iodo-1H-pyrrole-2-carbaldehyde Iodo (C4) Electron-withdrawing Mean σ(C–C) = 0.006 Å; R factor = 0.026
4-Acetyl-1H-pyrrole-2-carbaldehyde Acetyl (C4) Electron-withdrawing Mean (C–C) = 0.003 Å; R factor = 0.042
5-Ethynylpyrrole-2-carbaldehydes Ethynyl (C5) Moderately electron-withdrawing X-ray data for 4b (furan-2-yl derivative)
  • Electron-withdrawing groups (e.g., iodo, acetyl) reduce electron density, favoring electrophilic reactions at the aldehyde group .

Reactivity and Functionalization Potential

Substituents dictate reactivity patterns:

  • 4-Iodo derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group ability .
  • Ethynyl groups (e.g., 5-Ethynylpyrrole-2-carbaldehydes) enable click chemistry applications, such as Huisgen cycloadditions .
  • Acetyl substituents may undergo condensation reactions, forming Schiff bases or heterocyclic frameworks .

Physicochemical Properties

Limited melting point (m.p.) and solubility data are available in the evidence. However:

  • 4-Iodo-1H-pyrrole-2-carbaldehyde crystallizes as clear needles, though the exact m.p. is unspecified .
  • 4-Acetyl-1H-pyrrole-2-carbaldehyde exhibits a higher R factor (0.042) in X-ray studies, suggesting slight structural disorder compared to the iodo analog .

Q & A

Q. What are the common synthetic routes for 4-Ethyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Vilsmeier–Haack formylation , where pyrrole derivatives undergo formylation at the 2-position using POCl₃ and DMF. For example, substituting the ethyl group at the 4-position may require Friedel–Crafts alkylation prior to formylation . Transition metal-free ethynylation methods (e.g., using alkynes under basic conditions) can also be adapted, as demonstrated for structurally similar pyrrole carbaldehydes . Key factors affecting yield include:
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during formylation.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution.
  • Purification : Column chromatography with silica gel (petroleum ether/ethyl acetate) is recommended for isolating the aldehyde .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL97 for structure solution, leveraging Fourier difference maps to resolve hydrogen bonding (e.g., N–H···O interactions observed in related pyrrole carbaldehydes ).
    Typical parameters: Space group P2₁/c, Z = 4, with R-factor < 0.05 for high precision .

Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Ethyl groups show triplets (δ ~1.2–1.4 ppm for CH₃) and quartets (δ ~2.5–3.0 ppm for CH₂) .
  • IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and N–H stretch at ~3200 cm⁻¹.
  • Mass Spectrometry : ESI-TOF HRMS confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₇H₉NO: 124.0763) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and basis sets (6-311++G(d,p)) accurately model:
  • Electrophilicity : The aldehyde group’s electron-withdrawing effect, quantified via Fukui indices.
  • HOMO-LUMO Gaps : Predict reactivity trends (e.g., nucleophilic attack at the carbonyl carbon).
    Validation involves comparing computed IR/NMR spectra with experimental data to resolve discrepancies .

Q. How does the ethyl group at the 4-position influence reactivity compared to other alkyl-substituted pyrrole carbaldehydes?

  • Methodological Answer : The ethyl group’s steric and electronic effects alter reactivity:
  • Steric Hindrance : Reduces nucleophilic substitution at the 5-position compared to methyl analogs.
  • Electron Donation : Enhances resonance stabilization of the pyrrole ring, lowering electrophilicity of the aldehyde.
    Comparative studies using Hammett constants or kinetic isotope effects (KIE) can quantify these differences .

Q. What strategies optimize the yield of this compound in transition metal-free syntheses?

  • Methodological Answer :
  • Base Selection : Potassium carbonate or NaH improves deprotonation efficiency.
  • Solvent Optimization : THF increases reaction homogeneity vs. DMF.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Q. How can researchers resolve discrepancies in reported synthetic yields or structural data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
  • Multi-Technique Validation : Cross-verify XRD data with DFT-optimized geometries and Hirshfeld surface analysis .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in published yields .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli.
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or COX-2, leveraging the aldehyde’s electrophilicity.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with analogs .

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